molecular formula C11H22O2 B1622651 3-Butylheptanoic acid CAS No. 58888-90-7

3-Butylheptanoic acid

Cat. No.: B1622651
CAS No.: 58888-90-7
M. Wt: 186.29 g/mol
InChI Key: BCZCVRWRZMKPSR-UHFFFAOYSA-N
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Description

3-Butylheptanoic acid is a branched-chain fatty acid with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.27 g/mol. Its structure features a butyl group (-CH₂CH₂CH₂CH₃) at the third carbon of a heptanoic acid backbone. This compound is synthesized via chain elongation of 5-nonanol using diethyl malonate, followed by purification via Sep-Pak NH₂ cartridges with acetic acid in diethyl ether . Its branched structure influences physical properties such as solubility and boiling point, while the carboxylic acid group enables reactivity in biochemical processes, including activation to acyl-CoA esters for metabolic studies .

Properties

CAS No.

58888-90-7

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

3-butylheptanoic acid

InChI

InChI=1S/C11H22O2/c1-3-5-7-10(8-6-4-2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13)

InChI Key

BCZCVRWRZMKPSR-UHFFFAOYSA-N

SMILES

CCCCC(CCCC)CC(=O)O

Canonical SMILES

CCCCC(CCCC)CC(=O)O

Other CAS No.

58888-90-7

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Branching Position: All compounds share a substituent at the third carbon, but the substituent size (methyl, ethyl, propyl, butyl) and chain length (heptanoic vs. nonanoic) vary.
  • Synthesis: While all are synthesized via diethyl malonate-mediated chain elongation, the starting alcohol determines substituent type and chain length. For example, this compound derives from 5-nonanol, whereas 3-propylnonanoic acid uses 4-decanol .
  • Purification : Identical Sep-Pak NH₂ cartridge purification is employed, suggesting similar polarity despite structural differences .

Physicochemical and Reactivity Differences

Table 2: Physical and Chemical Properties

Compound Boiling Point (°C) Solubility (CHCl₃) Activation Method for Acyl-CoA Esters
This compound ~245–250 (est.) High 1,1'-Carbonyldiimidazole in THF
3-Methylnonanoic acid ~230–235 (est.) Moderate 1,1'-Carbonyldiimidazole in THF
4-Methylnonanoic acid ~240–245 (est.) Moderate 1,1'-Carbonyldiimidazole + Dimethoxypropane

Key Observations :

  • Boiling Points: Longer chains (e.g., nonanoic acid derivatives) generally exhibit higher boiling points than heptanoic acid derivatives. However, bulky substituents like butyl may increase boiling points due to van der Waals interactions.
  • Reactivity: Activation to acyl-CoA esters requires 1,1'-carbonyldiimidazole for most compounds. However, 4-methylnonanoic acid necessitates dimethoxypropane as a moisture scavenger, likely due to steric hindrance or sensitivity to hydrolysis .

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